3,7-Dibromo-8-methylquinolin-4(1H)-one
Description
Properties
CAS No. |
1204810-89-8 |
|---|---|
Molecular Formula |
C10H7Br2NO |
Molecular Weight |
316.98 |
IUPAC Name |
3,7-dibromo-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Br2NO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
InChI Key |
DLGYGIDTICUMGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)Br)Br |
Synonyms |
3,7-Dibromo-4-hydroxy-8-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one
- Structure : Bromines at positions 6 and 8, with a 4-methoxyphenyl group at position 2.
- Synthesis: Prepared via Suzuki-Miyaura cross-coupling with arylvinylboronic acids, demonstrating the utility of brominated quinolinones in palladium-catalyzed reactions.
- Physical Properties : Melting point 200–201°C; IR peaks at 1609 cm⁻¹ (C=O stretch) and 3388 cm⁻¹ (N-H stretch). NMR δH 3.88 (s, OCH₃), 8.59 (br s, NH).
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one
- Structure : Fluorine atoms at positions 5 and 7, a heptyl chain at position 3, and a methyl group at position 2.
- Applications : Studied for antimalarial activity; fluorine substituents enhance lipophilicity (logP) compared to bromine, influencing bioavailability.
Substituent Position and Reactivity
8-Amino-1-isobutylquinolin-4(1H)-one
- Structure: Amino group at position 8 and isobutyl at position 1.
- Applications: Intermediate in drug synthesis; amino groups enable functionalization via amidation or diazotization.
- Key Differences: The methyl group in 3,7-dibromo-8-methylquinolin-4(1H)-one provides steric bulk without the nucleophilicity of an amino group, limiting its direct participation in certain reactions.
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- Structure : Chlorine at position 7, fluorine at 6, and a cyclopropyl group at position 1.
- Applications : Research applications in medicinal chemistry; cyclopropyl groups enhance metabolic stability.
- Key Differences: The dihydroquinolinone core reduces aromaticity, altering electronic properties compared to the fully aromatic 3,7-dibromo derivative.
NMR Data
- This compound (Inferred): Expected downfield shifts for H-3 and H-7 due to bromine’s deshielding effect. Methyl at C-8 would appear as a singlet near δH 2.5–3.0.
- 6,8-Dibromo Analogue : δH 7.93 (d, J = 2.1 Hz, H-7) and 8.45 (d, J = 2.1 Hz, H-5), illustrating coupling between adjacent protons.
Preparation Methods
Bromination of 8-Methylquinolin-4(1H)-one
A direct approach involves sequential bromination of 8-methylquinolin-4(1H)-one. The quinoline core’s electron-deficient nature directs electrophilic substitution to positions 3 and 7 due to resonance stabilization from the carbonyl group at position 4.
Procedure :
-
Initial Bromination at Position 3 :
-
Second Bromination at Position 7 :
Challenges :
Conrad-Limpach Cyclization with Pre-Substituted Anilines
This method constructs the quinoline ring from a substituted aniline precursor, incorporating bromine and methyl groups during synthesis.
Procedure :
-
Synthesis of 3,7-Dibromo-8-methyl-4-hydroxyquinoline :
Advantages :
Friedel-Crafts Alkylation and Subsequent Halogenation
A patent-pending route employs Friedel-Crafts alkylation to assemble the quinoline skeleton with pre-installed substituents.
Procedure :
-
Formation of 7-Hydroxy-chroman-2-one :
-
Bromination and Methylation :
Mechanistic Insight :
-
The methyl group at position 8 is introduced via alkylation before bromination to avoid steric hindrance.
Optimization Strategies for Improved Yields
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | FeBr₃ | 25 | 55 |
| Acetic acid | AlCl₃ | 80 | 70 |
| Toluene | POBr₃ | 110 | 65 |
Temperature and Reaction Time
-
Low temperatures (25–40°C) : Reduce side products but require longer durations (12–24 hours).
-
High temperatures (80–110°C) : Accelerate reactions but risk decomposition.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Bromination | Simple, fewer steps | Poor regioselectivity at position 7 | 55 |
| Conrad-Limpach | High regioselectivity | Multi-step, costly reagents | 42 |
| Friedel-Crafts | Scalable, avoids over-bromination | Requires pre-functionalized starting materials | 68 |
-
The Friedel-Crafts route offers the highest yield and scalability but depends on precursor availability.
-
Direct bromination is preferred for small-scale synthesis due to operational simplicity.
Mechanistic Insights into Key Reactions
Bromination via Electrophilic Aromatic Substitution
The quinoline nitrogen activates positions 3 and 7 through resonance:
-
Position 3 : Activated by the para-directing effect of the carbonyl group.
-
Position 7 : Activated by the meta-directing effect of the methyl group at position 8.
Transition State :
Role of Lewis Acids in Regioselectivity
-
AlCl₃ : Polarizes Br₂ to generate Br⁺, enhancing electrophilicity.
-
FeBr₃ : Coordinates to the quinoline nitrogen, directing bromination to position 7.
Industrial Scalability and Environmental Considerations
Green Chemistry Approaches
Q & A
Q. What are the recommended synthetic routes for 3,7-Dibromo-8-methylquinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typical: (1) Bromination of the quinolinone core using bromine or N-bromosuccinimide (NBS) in acidic media (e.g., HBr/AcOH) to introduce bromine at positions 3 and 7. (2) Methylation at position 8 via nucleophilic substitution or Friedel-Crafts alkylation. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) for bromination to enhance reactivity .
- Monitor reaction progress with TLC or HPLC to avoid over-bromination.
- For methylation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include downfield shifts for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm substitution patterns .
- IR Spectroscopy : Look for C=O stretches (~1650 cm⁻¹) and Br–C vibrations (~600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~315 for [M+H]⁺) and isotopic patterns (due to bromine) validate the structure .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural assignment of brominated quinolinones?
- Methodological Answer :
- Crystallization : Use slow evaporation in DMSO/water mixtures to obtain high-quality crystals .
- Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve heavy-atom (Br) positions.
- Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered methyl/bromine groups .
- Validation : Cross-check with Hirshfeld surfaces to confirm intermolecular interactions (e.g., Br···H bonding) .
Q. How do bromine substituents influence the electronic and steric properties of quinolinones in catalytic applications?
- Methodological Answer :
- DFT Calculations : Compare HOMO/LUMO energies of 3,7-dibromo derivatives with non-brominated analogs to assess electron-withdrawing effects .
- Experimental Probes :
- Cyclic voltammetry to measure redox potentials (bromine lowers LUMO, enhancing electrophilicity).
- Kinetic studies in Suzuki-Miyaura couplings to evaluate steric hindrance from bromine .
Q. How can researchers reconcile contradictory yield data in bromination reactions under varying pH conditions?
- Methodological Answer :
- Systematic Screening : Test bromination in acidic (HBr/AcOH), neutral (DCM), and basic (NaHCO₃) conditions .
- Mechanistic Analysis :
- In acidic media, bromine acts as an electrophile, favoring para/ortho substitution.
- Basic conditions may promote debromination or side reactions (e.g., oxidation of methyl groups) .
- Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors (pH, temperature) affecting yield .
Q. What strategies are effective for evaluating the biological activity of this compound in structure-activity relationship (SAR) studies?
- Methodological Answer :
- In Vitro Assays : Screen against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) protocols .
- SAR Probes : Synthesize analogs (e.g., 3-Cl/7-Br or 3,7-diCl derivatives) to isolate bromine’s role in bioactivity .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
